molecular formula C13H20N2O2 B1670954 Dropropizine CAS No. 17692-31-8

Dropropizine

Katalognummer B1670954
CAS-Nummer: 17692-31-8
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: PTVWPYVOOKLBCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dropropizine is a cough suppressant that is sold in Germany, Central America, South America, and some African countries such as Congo . It is used to stop a cough caused by allergies or a cold .


Synthesis Analysis

Dropropizine can be synthesized through the reaction of Phenylpiperazine with Glycidol . The maximum yield, 92.8%, was obtained for the flow reaction at 80 °C, 12 min mean residence time and 0.8 M total concentration .


Molecular Structure Analysis

The molecular formula of Dropropizine is C13H20N2O2 . Its average mass is 236.310 Da and its monoisotopic mass is 236.152481 Da . Dropropizine belongs to the class of organic compounds known as phenylpiperazines .


Chemical Reactions Analysis

Dropropizine can be determined quantitatively in the concentration range of 0.13-1.30 and 0.118-1.180 mg with recovery values of 98.46-100.77 and 99.58-100.85% .


Physical And Chemical Properties Analysis

Dropropizine has a density of 1.2±0.1 g/cm3 . Its boiling point is 412.7±34.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 70.2±3.0 kJ/mol . The flash point is 220.9±24.3 °C . The index of refraction is 1.577 .

Wissenschaftliche Forschungsanwendungen

1. Application in Pediatric Cough Treatment

  • Summary of Application : Dropropizine, specifically its levorotatory isomer Levodropropizine, has been used for over thirty years in the treatment of cough in children. It is used to clear excessive secretions and mucous from the large airways, and to prevent foreign material from entering the lower airways .
  • Methods of Application : Levodropropizine is administered orally. In a study, Levodropropizine (2mg/kg) was compared with Dropropizine (1mg/kg), administered 3 times a day for 3 days in children aged between 2 and 14 years with dry cough .
  • Results or Outcomes : Both treatments were significantly effective in reducing cough, but Levodropropizine was better tolerated. Sleepiness was found to be twice as frequent in the Dropropizine group .

2. Application in Adult Cough Treatment

  • Summary of Application : Levodropropizine is used in the treatment of cough in adults. It has been found to be more effective than common centrally-acting antitussives .
  • Results or Outcomes : A meta-analysis of several studies showed a statistically significant difference in the overall antitussive efficacy in favor of Levodropropizine vs. control treatments (p=0.0015). It was found to be more effective in terms of reducing cough intensity and frequency, and nocturnal awakenings .

3. Comparison with Central Antitussive Drugs

  • Summary of Application : Levodropropizine has been compared with central antitussive drugs like codeine, cloperastine, and dextromethorphan in terms of reducing cough intensity and frequency, and nocturnal awakenings .
  • Methods of Application : The comparison was made through a meta-analysis of several studies that assessed the efficacy of levodropropizine for treating cough in children and adults .
  • Results or Outcomes : The analysis indicates that levodropropizine is an effective antitussive drug in children and adults, with statistically significant better overall efficacy outcomes vs. central antitussive drugs .

4. Determination of Impurities

  • Summary of Application : A capillary electrophoresis method for the simultaneous determination of dextrodropropizine and the achiral precursor 1-phenylpiperazine in levodropropizine was developed .
  • Methods of Application : The method comprised a 40/50.2 cm effective/total length, 75 µm inner diameter fused-silica-capillary, 25 mM potassium phosphate buffer, pH 7.0, containing 23.5 mg mL −1 sulfated β-cyclodextrin and 10% (v/v) propan-2-ol as background electrolyte, 16.3 °C capillary temperature and an applied voltage of 16.5 kV .
  • Results or Outcomes : The method was applied to the analysis levodropropizine reference substance of the European Pharmacopoeia and a liquid dosage form .

5. Comparison with Other Antitussive Drugs

  • Summary of Application : Levodropropizine has been compared with other antitussive drugs like codeine, cloperastine, and dextromethorphan in terms of reducing cough intensity and frequency, and nocturnal awakenings .
  • Methods of Application : The comparison was made through a meta-analysis of several studies that assessed the efficacy of levodropropizine for treating cough in children and adults .
  • Results or Outcomes : The analysis indicates that levodropropizine is an effective antitussive drug in children and adults, with statistically significant better overall efficacy outcomes vs. central antitussive drugs .

6. Determination of Enantiomers in Rat Plasma

  • Summary of Application : A method was developed for the direct quantification of dropropizine enantiomers in rat plasma .
  • Methods of Application : The method involved a single-run separation in the reversed-phase separation mode on a Chiralpak IG-3 column .

Safety And Hazards

Dropropizine is toxic and contains a pharmaceutically active ingredient . It is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Zukünftige Richtungen

Levodropropizine, the (-)- (S) -isomer of dropropizine, is an effective and very well tolerated peripheral antitussive drug . It has statistically significant better overall efficacy outcomes vs. central antitussive drugs (codeine, cloperastine, dextromethorphan) in terms of reducing cough intensity and frequency, and nocturnal awakenings . This result further reinforces the favorable benefit/risk profile of levodropropizine in the management of cough .

Eigenschaften

IUPAC Name

3-(4-phenylpiperazin-1-yl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVWPYVOOKLBCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CO)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045624
Record name Dropropizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855842
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Dropropizine

CAS RN

17692-31-8
Record name (±)-Dropropizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17692-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dropropizine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dropropizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13785
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name dropropizine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757820
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dropropizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dropropizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DROPROPIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0K8WHL37U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

According to the invention, resolution of dropropizine is carried out by treating it with L(+)tartaric acid in aqueous medium: the precipitated salt is then crystallized, alkalinized and recrystallized to give levodropropizine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dropropizine
Reactant of Route 2
Reactant of Route 2
Dropropizine
Reactant of Route 3
Reactant of Route 3
Dropropizine
Reactant of Route 4
Reactant of Route 4
Dropropizine
Reactant of Route 5
Reactant of Route 5
Dropropizine
Reactant of Route 6
Reactant of Route 6
Dropropizine

Citations

For This Compound
438
Citations
G Banderali, E Riva, A Fiocchi… - Journal of …, 1995 - journals.sagepub.com
… The antitussive efficacy and tolerability of dropropizine and … Patients randomly received either 1 mglkg dropropizine or 2 … after both levodropropizine and dropropizine treatments (P < …
Number of citations: 59 journals.sagepub.com
AKMS Machado, MC Nemitz, V Todeschini… - Critical Reviews in …, 2021 - Taylor & Francis
… Dropropizine is a peripheral antitussive drug that acts by … the determination of dropropizine or levodropropizine in different … Despite the extensive clinical use of dropropizine, data from …
Number of citations: 6 www.tandfonline.com
SIM Zayed, HAM Arida - International Journal of Electrochemical Science, 2015 - Elsevier
The electrochemical behavior of dropropizine at carbon … indicated that the oxidation of dropropizine at the electrode surface … of dropropizine in lozenges tablets, and spiked human urine. …
Number of citations: 6 www.sciencedirect.com
N Balaji, BB Gabani, U Todmal… - Biomedical …, 2019 - Wiley Online Library
… of dropropizine enantiomers in rats following oral administration of racemate dropropizine at … The pharmacokinetic results indicate that the disposition of dropropizine enantiomers is not …
RF Staack, DS Theobald… - Therapeutic Drug …, 2004 - journals.lww.com
Studies are described on the metabolism and the toxicologic analysis of the nonopioid cough suppressant dropropizine [R, S-3-(4-phenyl-1-piperazinyl) 1, 2-propandiol, DRO] in human …
Number of citations: 19 journals.lww.com
OM Abdallah - International journal of analytical chemistry, 2010 - hindawi.com
Guaifenesin and dropropizine were analyzed through oxidation with periodic acid to give formaldehyde which was allowed to condense with 4-Amino-5-hydrazino-4H [1,2,4]-triazole-3-…
Number of citations: 16 www.hindawi.com
G Luporini, S Barni, E Marchi… - European Respiratory …, 1998 - Eur Respiratory Soc
… Levodropropizine, a phenylpiperazinopropane derivative, is the (-) enantiomer of dropropizine. This nonopioid compound is effective against cough induced by different agents in …
Number of citations: 102 erj.ersjournals.com
D Bianchi, A Bosetti, P Cesti, P Golini - Tetrahedron letters, 1992 - Elsevier
Kinetic resolution of (R,S)-3-(4-phenyl-1-piperazinyl)-1,2-propanediol diacetate (2) by alcoholysis with n-propanol was carried out under lipase Amano PS catalysis in various organic …
Number of citations: 55 www.sciencedirect.com
MM Salunkhe, RV Nair - Enzyme and microbial technology, 2001 - Elsevier
… This enzymatic resolution afforded (S)-dropropizine diacetate and (R)-dropropizine … of (±)-dropropizine is cited. Direct resolution of (±)-dropropizine offers inherent advantages like …
Number of citations: 15 www.sciencedirect.com
D Slameňová, E Budayova, A Gabelova… - Mutation Research …, 1986 - Elsevier
We studied inhibition of DNA synthesis, alkaline elution of DNA, cytotoxicity and occurrence of induced 6-thioguanine resistant mutants in mammalian cells, treated with mazindol, …
Number of citations: 17 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.